molecular formula C16H19N3O B254184 (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile

(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile

Cat. No. B254184
M. Wt: 269.34 g/mol
InChI Key: UDZNWLAZBVGOCX-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is a chemical compound that belongs to the class of benzimidazole derivatives. It has been found to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.

Mechanism of Action

The exact mechanism of action of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile may lead to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile has been found to possess antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Furthermore, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile has been found to have low toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is its broad-spectrum activity against cancer cells, bacteria, and fungi. This makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for research on (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential as a combination therapy with other anticancer and antimicrobial agents. Furthermore, the mechanism of action of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile could be further elucidated through structural and biochemical studies. Overall, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile holds great promise as a therapeutic agent for the treatment of cancer, bacterial infections, and fungal infections.

Synthesis Methods

The synthesis of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile can be achieved through a multistep reaction. The first step involves the condensation of 3-ethyl-1H-benzimidazol-2-amine with 2-bromo-3-oxoheptanenitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a second reaction with a suitable reagent such as sodium hydride to yield the final product.

Scientific Research Applications

(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

Product Name

(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile

InChI

InChI=1S/C16H19N3O/c1-3-5-10-15(20)12(11-17)16-18-13-8-6-7-9-14(13)19(16)4-2/h6-9,18H,3-5,10H2,1-2H3/b16-12+

InChI Key

UDZNWLAZBVGOCX-FOWTUZBSSA-N

Isomeric SMILES

CCCCC(=O)/C(=C/1\NC2=CC=CC=C2N1CC)/C#N

SMILES

CCCCC(=O)C(=C1NC2=CC=CC=C2N1CC)C#N

Canonical SMILES

CCCCC(=O)C(=C1NC2=CC=CC=C2N1CC)C#N

Origin of Product

United States

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